molecular formula C20H14O3 B1329464 4-Oxo-4-pyren-1-yl-butyric acid CAS No. 7499-60-7

4-Oxo-4-pyren-1-yl-butyric acid

Cat. No. B1329464
CAS RN: 7499-60-7
M. Wt: 302.3 g/mol
InChI Key: AAJQTWWVKREOQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Oxo-4-pyren-1-yl-butyric acid involves various chemical reactions, as seen in the provided papers. For instance, a copolymer of styrene with a derivative of the acid, 4-oxe-4(P-hydroxyl phenylamino) but-2-enoic acid, was synthesized and later formed luminescent lanthanide complexes . Another related compound, 4-(Succinimido)-1-butane sulfonic acid, was synthesized using succinimide and 1,4-butanesultone, serving as a Brønsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions . Additionally, the synthesis of a di-n-butyltin(IV) complex with a derivative of 2-oxo-propionic acid showcases the versatility of these compounds in forming metal complexes .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Oxo-4-pyren-1-yl-butyric acid has been elucidated using various analytical techniques. For example, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was determined by single-crystal X-ray diffraction, revealing a bent side chain and a three-dimensional supramolecular structure formed by hydrogen bonding . Similarly, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid was analyzed, showing one-dimensional helical columns stabilized by hydrogen bonds and other interactions . A polymorphic structure of the same compound was also reported, highlighting the diversity of molecular arrangements .

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated by their ability to form various derivatives and complexes. The copolymer mentioned earlier can coordinate with lanthanide ions, forming complexes that exhibit characteristic fluorescence . The Brønsted acid catalyst derived from 4-(Succinimido)-1-butane sulfonic acid facilitates the synthesis of pyrano[4,3-b]pyran derivatives, indicating its potential in catalyzing organic transformations . The di-n-butyltin(IV) complex with 2-oxo-propionic acid derivative also exemplifies the reactivity of these compounds in forming coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The copolymer and its lanthanide complexes have been characterized by elemental analysis, FT-IR, thermogravimetric analysis, and fluorescence determination, indicating their stability and luminescent properties . The Brønsted acid catalyst shows high yield, clean reaction, and the ability to be recycled without significant loss of activity, demonstrating its efficiency and sustainability . The crystallographic data of the di-n-butyltin(IV) complex provide insights into its density and geometry, which are crucial for understanding its physical properties .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-Oxo-4-pyren-1-yl-butyric acid has been used as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. Its application in UV-light-triggered permselective transport of ionic species through these channels demonstrates its potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Electrochemical Fabrication of Fluorescent Polymeric Film

The compound has been characterized and polymerized into a fluorescent polypyrrole film, indicating an increase in fluorescence properties with increased polymer thickness. This highlights its utility in the development of novel materials with enhanced optical properties (Ding et al., 2008).

Photoactivatable Prodrugs

Investigations into coumarin fused oxazoles as photosensitive units for carboxylic acid groups have utilized derivatives of this compound. This research is significant for the development of ester conjugates of butyric acid, with potential applications in the creation of photoactivatable prodrugs (Soares et al., 2017).

Tuning Spin-Transition Properties

Research into pyrene-decorated 2,6-bispyrazolylpyridine based Fe(II) complexes has demonstrated the influence of pyrene substitution on spin-transition behavior. This underscores the compound's role in developing materials with reversible spin transitions, relevant in the field of material science (González-Prieto et al., 2011).

Optical Oxygen Sensor Coating

A pyrene derivative synthesized from 1-pyrene butyric acid has shown potential as an oxygen sensor. Its application in pressure-sensitive paints for wind tunnel models demonstrates its significance in aerodynamic testing and analysis (Basu et al., 2005).

Safety And Hazards

The safety data sheet for 4-Oxo-4-pyren-1-yl-butyric acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If swallowed, get medical help. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

4-oxo-4-pyren-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9H,10-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJQTWWVKREOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225950
Record name gamma-Oxopyrene-1-butyric acid
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Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Oxo-4-pyren-1-yl-butyric acid

CAS RN

7499-60-7
Record name γ-Oxo-1-pyrenebutyric acid
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Record name gamma-Oxopyrene-1-butyric acid
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Record name gamma-Oxopyrene-1-butyric acid
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Record name γ-oxopyrene-1-butyric acid
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Record name 4-Oxo-4-pyren-1-yl-butyric acid
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Synthesis routes and methods

Procedure details

To a solution of 0.5 g (5 mmol) of succinic anhydride in 60 ml of nitrobenzene, 1.32 g (5 mmol) of anhydrous AlCl3 and 1 g (5 mmol) of pyrene were added at 0° C. After a reaction time of 18 hours at room temperature, the solution was poured onto 30 ml of iced hydrochloric acid (25%), forming a precipitate. Filtration and recrystallization from EtOH yielded 1.233 g (82%) of 4-oxo-4-(pyrene-1-yl)-butyric acid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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